molecular formula C20H15F2N5O2S B12135383 N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12135383
M. Wt: 427.4 g/mol
InChI Key: YGEUBYFSPKBRMW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: This step might involve the reaction of the triazole intermediate with a thiol or disulfide compound.

    Attachment of the Furan and Pyridine Groups: These groups can be introduced through nucleophilic substitution reactions.

    Final Coupling with the Difluorophenyl Acetamide: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as antimicrobial, antifungal, or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The triazole ring is known to bind to metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal activity.

    Voriconazole: A triazole used to treat serious fungal infections.

    Itraconazole: Known for its broad-spectrum antifungal properties.

Uniqueness

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide might offer unique properties due to the presence of the difluorophenyl group, which can enhance its binding affinity and specificity for certain biological targets.

Properties

Molecular Formula

C20H15F2N5O2S

Molecular Weight

427.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15F2N5O2S/c21-14-3-4-17(16(22)10-14)24-18(28)12-30-20-26-25-19(13-5-7-23-8-6-13)27(20)11-15-2-1-9-29-15/h1-10H,11-12H2,(H,24,28)

InChI Key

YGEUBYFSPKBRMW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=NC=C4

Origin of Product

United States

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